

(2,4-Dichloropyridin-3-yl)methanol chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2,4-Dichloropyridin-3-yl)methanol

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An In-Depth Technical Guide to **(2,4-Dichloropyridin-3-yl)methanol**: Properties, Reactivity, and Synthetic Utility

Introduction

(2,4-Dichloropyridin-3-yl)methanol is a functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a substituted pyridine, it possesses a unique electronic landscape governed by the electron-withdrawing nature of the ring nitrogen and two chlorine atoms. This substitution pattern imparts distinct reactivity at its carbon centers, making it a versatile and valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, explores the nuances of its reactivity, and details its applications as a strategic intermediate in modern organic synthesis.

Physicochemical and Spectroscopic Profile

The physical and spectral characteristics of **(2,4-Dichloropyridin-3-yl)methanol** are foundational to its use in synthesis, enabling its identification, purification, and characterization.

Physical Properties

Property	Value
CAS Number	945543-24-8
Molecular Formula	C ₆ H ₅ Cl ₂ NO
Molecular Weight	178.02 g/mol
Appearance	White to off-white solid (typical)
Solubility	Soluble in methanol, DMSO, ethyl acetate; sparingly soluble in water

Note: Physical properties such as melting point can vary based on purity. The data presented are typical values.

Spectroscopic Data (Predicted and Representative)

Spectroscopic analysis is crucial for confirming the structure of **(2,4-Dichloropyridin-3-yl)methanol**. While experimental data from a specific supplier is definitive[1], the following represents expected spectral features:

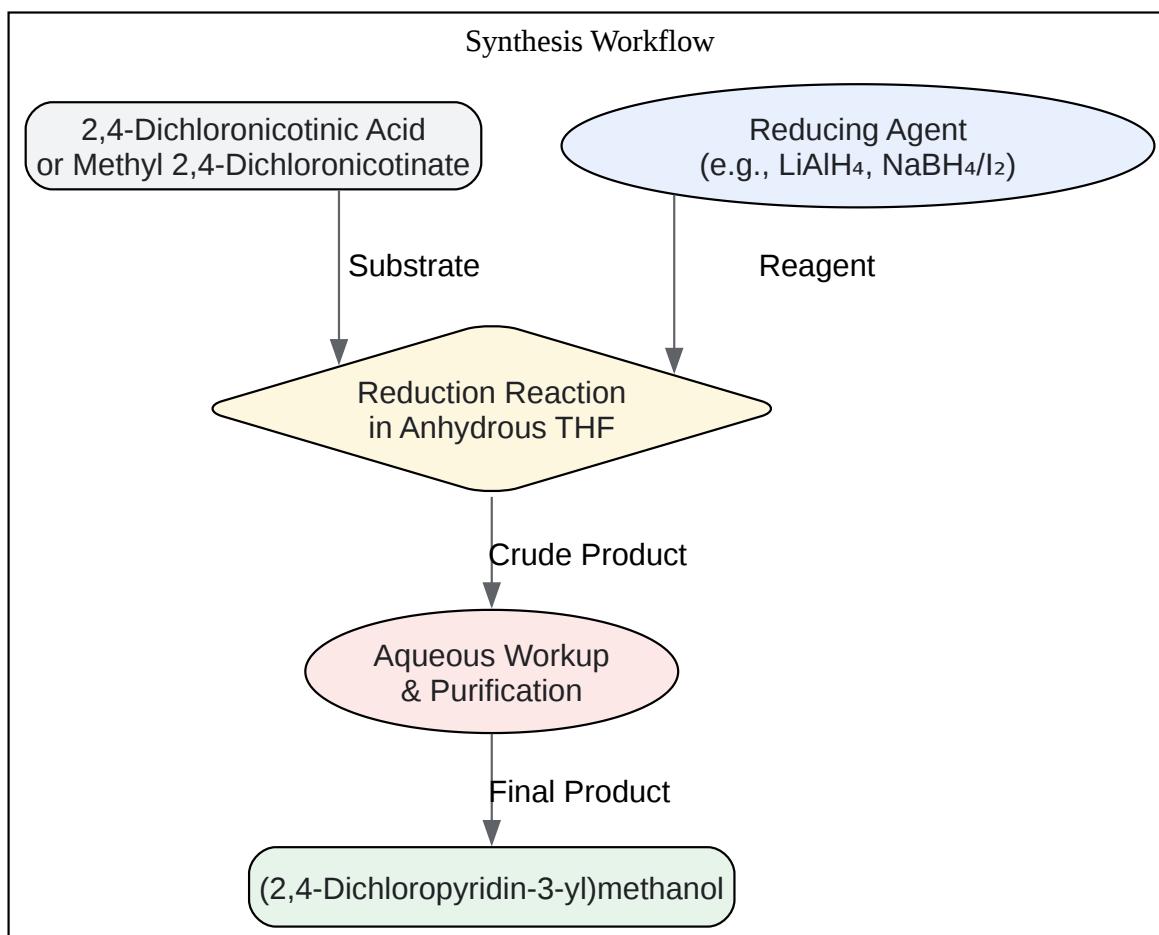
- **¹H NMR (Proton NMR):** The proton spectrum is expected to show distinct signals for the aromatic protons and the methylene and hydroxyl protons of the methanol group.
 - Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the protons at the C5 and C6 positions of the pyridine ring. The coupling constant (J-value) would be characteristic of ortho-coupling.
 - Methylene Protons (-CH₂OH): A singlet or doublet (depending on coupling to the hydroxyl proton) typically in the δ 4.5-5.0 ppm range.
 - Hydroxyl Proton (-CH₂OH): A broad singlet or triplet, with a chemical shift that can vary depending on solvent and concentration.
- **¹³C NMR (Carbon NMR):** The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons attached to the electronegative chlorine and nitrogen atoms (C2 and C4) will be significantly downfield.

- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with prominent peaks for the molecular ion $[M]^+$, $[M+2]^+$, and $[M+4]^+$.

Synthesis of (2,4-Dichloropyridin-3-yl)methanol

The most common and logical synthetic route to (2,4-Dichloropyridin-3-yl)methanol involves the reduction of a corresponding carboxylic acid or ester derivative, namely 2,4-dichloronicotinic acid or its esters.

Synthetic Workflow Diagram



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Caption: General workflow for the synthesis of **(2,4-Dichloropyridin-3-yl)methanol** via reduction.

Detailed Experimental Protocol: Reduction of Methyl 2,4-Dichloronicotinate

This protocol describes a representative procedure using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent suitable for converting esters to primary alcohols. A similar procedure is used for the synthesis of related aminopyridinyl methanols[2].

Materials:

- Methyl 2,4-dichloronicotinate
- Lithium Aluminum Hydride (LiAlH₄)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate
- Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.
- Substrate Addition: A solution of methyl 2,4-dichloronicotinate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Quenching: Upon completion, the reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water dropwise, followed by a 15% aqueous NaOH solution and then more water, until a granular precipitate forms.
- Workup: The resulting slurry is filtered through a pad of Celite®, and the solid residue is washed thoroughly with ethyl acetate. The combined organic filtrates are collected.
- Purification: The organic layer is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to afford **(2,4-Dichloropyridin-3-yl)methanol** as a solid.

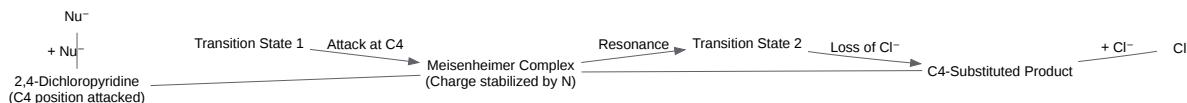
Chemical Reactivity and Mechanistic Insights

The reactivity of **(2,4-Dichloropyridin-3-yl)methanol** is dominated by the properties of the dichloropyridine core, with the hydroxymethyl group offering a secondary site for functionalization.

Reactivity of the 2,4-Dichloropyridine Core

The pyridine ring is electron-deficient, a characteristic that is significantly amplified by the presence of two electron-withdrawing chlorine atoms. This makes the ring susceptible to nucleophilic attack but resistant to electrophilic substitution. The positions of the chlorine atoms (C2 and C4) are key to its reactivity profile.

For 2,4-dihalopyridines, S_NAr reactions generally favor substitution at the C4 position.^[3] This selectivity is a result of superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C4, as the charge can be delocalized onto the ring nitrogen atom without disrupting aromaticity in the same way as an attack at C2.



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Caption: Simplified overview of the S_NAr reaction at the C4 position of a 2,4-dichloropyridine.

This innate preference for C4 substitution makes **(2,4-Dichloropyridin-3-yl)methanol** an excellent precursor for molecules requiring a heteroatom substituent at the C4 position.[3]

In contrast to S_NAr , traditional palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, or Buchwald-Hartwig amination) on 2,4-dichloropyridines conventionally show a preference for reaction at the C2 position.[3] This is attributed to the greater ease of oxidative addition of the palladium catalyst to the C-Cl bond adjacent to the nitrogen atom.

However, modern synthetic chemistry has developed methods to invert this selectivity. The use of sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the C4 position with high selectivity, even at room temperature.[3] Furthermore, ligand-free conditions, such as the "Jeffery" conditions, have been shown to enhance C4-selectivity dramatically.[3] This dual reactivity under different catalytic conditions provides remarkable synthetic flexibility.

Reactivity of the Hydroxymethyl Group

The primary alcohol functionality of the $-\text{CH}_2\text{OH}$ group undergoes standard transformations:

- Oxidation: It can be oxidized to the corresponding aldehyde (2,4-dichloronicotinaldehyde) using mild oxidizing agents like manganese dioxide (MnO_2) or Dess-Martin periodinane (DMP). Stronger oxidizing agents like potassium permanganate (KMnO_4) or chromic acid will lead to the carboxylic acid (2,4-dichloronicotinic acid).
- Esterification/Etherification: The hydroxyl group can be readily converted to esters or ethers through reactions with acyl chlorides, anhydrides, or alkyl halides under appropriate basic

conditions.

Applications in Drug Discovery and Chemical Biology

The 2,4-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.^[4] **(2,4-Dichloropyridin-3-yl)methanol** serves as a key intermediate for accessing libraries of compounds built around this core. Its strategic placement of three distinct functional handles—the C2-Cl, the C4-Cl, and the C3-CH₂OH—allows for sequential and regioselective elaboration.

For instance, a synthetic strategy could involve:

- A selective C4-S_NAr or C4-cross-coupling reaction.
- A subsequent C2-cross-coupling reaction under different conditions.
- Modification of the hydroxymethyl group at any stage of the synthesis.

This step-wise approach enables the exploration of chemical space around the pyridine core, which is essential for structure-activity relationship (SAR) studies in drug development.^{[5][6]} The incorporation of halogenated pyridines is a common strategy in drug design to modulate properties like metabolic stability and binding affinity.^[7]

Safety and Handling

(2,4-Dichloropyridin-3-yl)methanol is a chlorinated organic compound and should be handled with appropriate care.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

(2,4-Dichloropyridin-3-yl)methanol is a highly valuable and versatile building block in organic synthesis. Its key attribute is the differential reactivity of the two chlorine atoms at the C2 and C4 positions of the electron-deficient pyridine ring. While nucleophilic aromatic substitution preferentially occurs at C4, palladium-catalyzed cross-coupling can be directed to either the C2 (conventional) or C4 (ligand-controlled) position. This tunable reactivity, combined with the synthetic handle of the C3-hydroxymethyl group, provides chemists with a powerful tool for the efficient and controlled synthesis of complex, functionalized pyridine derivatives for applications ranging from pharmaceuticals to advanced materials.

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- To cite this document: BenchChem. [(2,4-Dichloropyridin-3-yl)methanol chemical properties and reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1453035#2-4-dichloropyridin-3-yl-methanol-chemical-properties-and-reactivity]

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